molecular formula C3H2N6O B14479458 3-Azido-2-oxo-1,2lambda~5~,4-triazine CAS No. 65481-63-2

3-Azido-2-oxo-1,2lambda~5~,4-triazine

Cat. No.: B14479458
CAS No.: 65481-63-2
M. Wt: 138.09 g/mol
InChI Key: PIVJZGDRVKAIOL-UHFFFAOYSA-N
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Description

3-Azido-2-oxo-1,2lambda~5~,4-triazine is a heterocyclic compound that belongs to the class of azido-triazines. This compound is characterized by the presence of an azido group (-N3) attached to a triazine ring, which is a six-membered ring containing three nitrogen atoms. The compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Azido-2-oxo-1,2lambda~5~,4-triazine typically involves the reaction of 3,5-dioxo-1,2,4-triazine or its derivatives with azide sources. One common method involves the use of sodium azide (NaN3) in the presence of a suitable solvent such as dimethylformamide (DMF) or acetonitrile. The reaction is usually carried out at elevated temperatures to facilitate the formation of the azido group on the triazine ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Azido-2-oxo-1,2lambda~5~,4-triazine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Azido-2-oxo-1,2lambda~5~,4-triazine has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds and as a reagent in organic synthesis.

    Biology: Investigated for its potential use in bioconjugation and labeling of biomolecules.

    Medicine: Explored for its potential as a pharmacophore in drug design and development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Azido-2-oxo-1,2lambda~5~,4-triazine involves the reactivity of the azido group. The azido group can undergo cycloaddition reactions to form tetrazole derivatives, which can further interact with biological targets. The compound’s reactivity is influenced by the electronic properties of the triazine ring and the presence of electron-withdrawing or electron-donating substituents .

Comparison with Similar Compounds

Similar Compounds

    3-Azido-5-amino-1,2,4-triazine: Similar structure but with an amino group at the 5-position.

    3-Azido-1,2,4-triazine: Lacks the oxo group at the 2-position.

Properties

CAS No.

65481-63-2

Molecular Formula

C3H2N6O

Molecular Weight

138.09 g/mol

IUPAC Name

3-azido-2-oxido-1,2,4-triazin-2-ium

InChI

InChI=1S/C3H2N6O/c4-8-7-3-5-1-2-6-9(3)10/h1-2H

InChI Key

PIVJZGDRVKAIOL-UHFFFAOYSA-N

Canonical SMILES

C1=CN=[N+](C(=N1)N=[N+]=[N-])[O-]

Origin of Product

United States

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